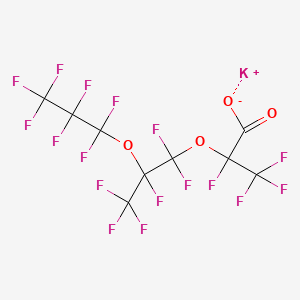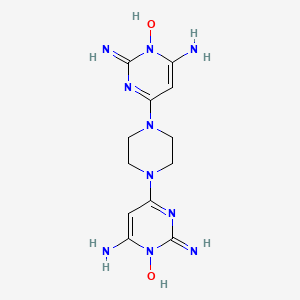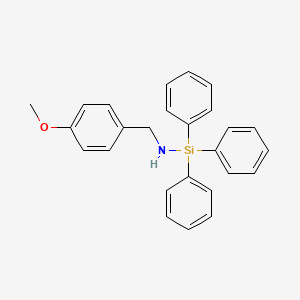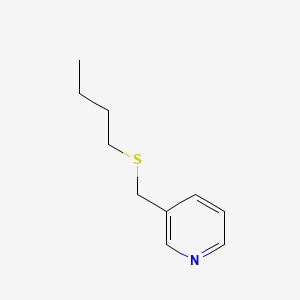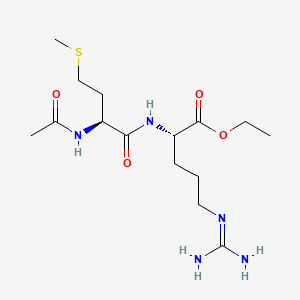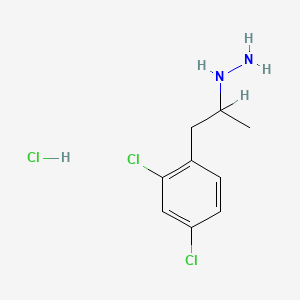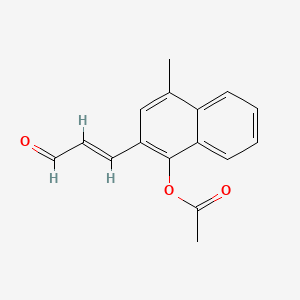
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Acetiloxi)-4-metil-2-naftalenil)-2-propenal es un compuesto orgánico que presenta un anillo de naftaleno sustituido con un grupo acetiloxi y una cadena lateral propenal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(1-(Acetiloxi)-4-metil-2-naftalenil)-2-propenal generalmente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la acetilación de 4-metil-2-naftol para introducir el grupo acetiloxi, seguida de la formación de la cadena lateral propenal a través de una reacción de condensación aldólica. Las condiciones de reacción a menudo requieren el uso de catalizadores como la piridina y bases como el hidróxido de sodio para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se logra mediante técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(1-(Acetiloxi)-4-metil-2-naftalenil)-2-propenal experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo aldehído en un alcohol.
Sustitución: El grupo acetiloxi puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan con frecuencia agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se utilizan reactivos como el metóxido de sodio (NaOMe) y el etóxido de sodio (NaOEt) para reacciones de sustitución nucleofílica.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y varios derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
3-(1-(Acetiloxi)-4-metil-2-naftalenil)-2-propenal tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(1-(Acetiloxi)-4-metil-2-naftalenil)-2-propenal involucra su interacción con objetivos moleculares y vías específicas. El grupo acetiloxi puede sufrir hidrólisis para liberar ácido acético, lo que puede contribuir a su actividad biológica. Además, la cadena lateral propenal puede formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
3-(1-(Acetiloxi)-2-naftalenil)-2-propenal: Estructura similar pero carece del grupo metilo.
3-(1-(Acetiloxi)-4-metil-2-naftalenil)-2-butenal: Estructura similar con una cadena lateral butenal en lugar de propenal.
3-(1-(Acetiloxi)-4-metil-2-naftalenil)-2-propanol: Estructura similar con una cadena lateral propanol en lugar de propenal.
Singularidad
La singularidad de 3-(1-(Acetiloxi)-4-metil-2-naftalenil)-2-propenal radica en su combinación específica de grupos funcionales y características estructurales, que confieren una reactividad química y aplicaciones potenciales distintas. La presencia tanto del grupo acetiloxi como de la cadena lateral propenal permite una amplia gama de modificaciones químicas e interacciones biológicas.
Propiedades
Número CAS |
96550-69-5 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
[4-methyl-2-[(E)-3-oxoprop-1-enyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C16H14O3/c1-11-10-13(6-5-9-17)16(19-12(2)18)15-8-4-3-7-14(11)15/h3-10H,1-2H3/b6-5+ |
Clave InChI |
GAUFJIQFNDPJHQ-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=C(C2=CC=CC=C12)OC(=O)C)/C=C/C=O |
SMILES canónico |
CC1=CC(=C(C2=CC=CC=C12)OC(=O)C)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


